

2-Chloro-4-(trifluoromethyl)phenylboronic acid structure

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1586473

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An In-Depth Technical Guide to **2-Chloro-4-(trifluoromethyl)phenylboronic Acid**: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of **2-Chloro-4-(trifluoromethyl)phenylboronic acid**, a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, and application, with a core focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular Overview and Physicochemical Properties

2-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS No. 254993-59-4) is a trifunctional aromatic compound featuring a boronic acid moiety, a chlorine atom, and a trifluoromethyl (CF_3) group. This specific arrangement of substituents creates a molecule with unique electronic and steric properties, making it a highly valuable reagent for introducing the 2-chloro-4-(trifluoromethyl)phenyl motif into complex target molecules.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.^{[1][2]} The strategic placement

of a chlorine atom at the ortho-position further modulates the electronic character and provides a steric handle that can influence molecular conformation.

Table 1: Physicochemical Properties of **2-Chloro-4-(trifluoromethyl)phenylboronic Acid**

Property	Value	Reference(s)
CAS Number	254993-59-4	[3][4][5]
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	[4][5]
Molecular Weight	224.37 g/mol	[4][5]
Appearance	White to pale yellow crystalline solid	[3]
Melting Point	110-112 °C	[4]
Purity	Typically ≥95-98%	[3][4]
SMILES	FC(F)(F)c1ccc(B(O)O)c(Cl)c1	[5]

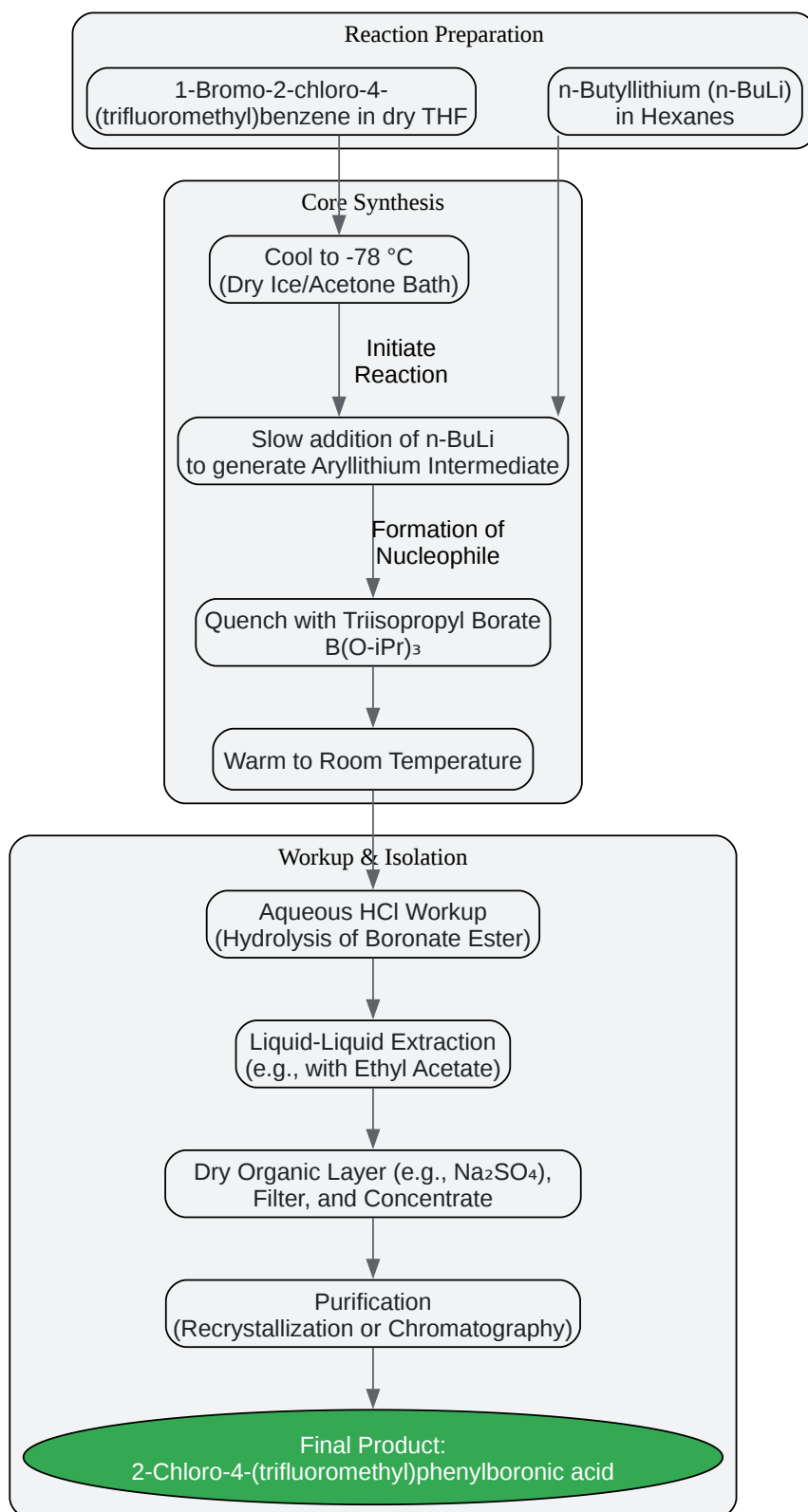
Synthesis and Purification

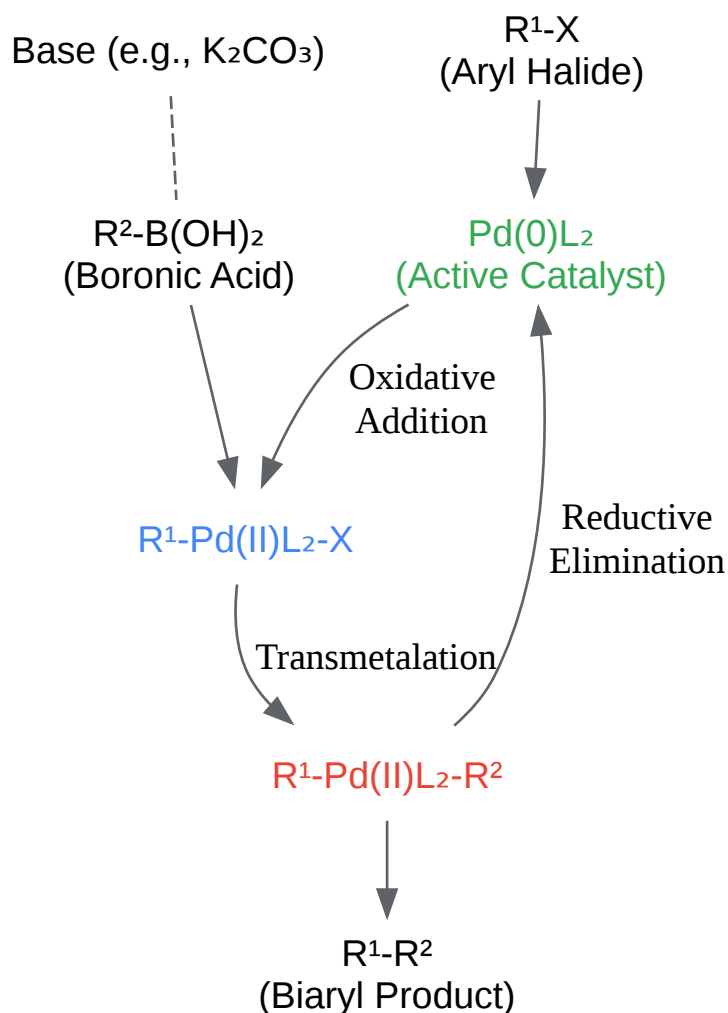
The synthesis of aryl boronic acids is a well-established field. A common and effective laboratory-scale method involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a boron electrophile.[6][7]

The causality behind this choice of pathway is rooted in the high reactivity of organolithium reagents. By performing a halogen-metal exchange at low temperatures, a nucleophilic aryl lithium species is generated from a commercially available starting material like 1-bromo-2-chloro-4-(trifluoromethyl)benzene. This potent nucleophile readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), forming a boronate ester intermediate.[7] Subsequent aqueous acidic workup hydrolyzes the ester to yield the final boronic acid.

Representative Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of **2-Chloro-4-(trifluoromethyl)phenylboronic acid**.





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